molecular formula C13H19N3 B1294010 1-(1-adamantyl)-1H-pyrazol-4-amine CAS No. 1172870-54-0

1-(1-adamantyl)-1H-pyrazol-4-amine

Cat. No. B1294010
CAS RN: 1172870-54-0
M. Wt: 217.31 g/mol
InChI Key: KHRIZXQKNHEDSM-UHFFFAOYSA-N
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Description

1-(1-adamantyl)-1H-pyrazol-4-amine is a chemical compound that contains an adamantyl group. The adamantyl group is a tricyclic structure that is similar to the structure of diamond . This compound is related to other adamantyl compounds, which have applications in medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed. This process starts with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The electron-releasing character of adamantane eclipses all other alkylphosphines .

Scientific Research Applications

Synthesis of Sterically Hindered Ketenes

The compound 1-(1-adamantyl)-1H-pyrazol-4-amine can be utilized in the synthesis of sterically hindered ketenes. This process involves autoacylation in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst, which is a technique that can yield ketenes like 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Antimicrobial Applications

Derivatives of 1-(1-adamantyl)-1H-pyrazol-4-amine have shown potential in antimicrobial activities. The reaction of related adamantyl isothiocyanate with various cyclic secondary amines has yielded carbothioamides with promising antimicrobial properties .

Hypoglycemic Activities

In addition to antimicrobial applications, these adamantyl derivatives have also been explored for their hypoglycemic activities. This suggests that 1-(1-adamantyl)-1H-pyrazol-4-amine could be a precursor or a structural motif in compounds targeting blood sugar regulation .

Safety and Hazards

Safety data sheets for related compounds suggest that exposure should be avoided. Contact with skin, eyes, and ingestion should be prevented. In case of exposure, immediate medical attention is recommended .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

1-(1-adamantyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRIZXQKNHEDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649341
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-adamantyl)-1H-pyrazol-4-amine

CAS RN

1172870-54-0
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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